N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide
Description
The compound N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide is a 1,3,4-thiadiazole derivative featuring:
- A 1,3,4-thiadiazol-2-yl core linked to a sulfanyl group.
- A 2-(azepan-1-yl)-2-oxoethyl substituent on the sulfanyl moiety, introducing a seven-membered azepane ring.
- A 2-ethoxybenzamide group attached to the thiadiazole ring.
Properties
IUPAC Name |
N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2/c1-2-26-15-10-6-5-9-14(15)17(25)20-18-21-22-19(28-18)27-13-16(24)23-11-7-3-4-8-12-23/h5-6,9-10H,2-4,7-8,11-13H2,1H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOAXCBCQJFUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Azepane Moiety: The azepane group is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative is reacted with an azepane-containing reagent.
Attachment of the Ethoxybenzamide Group: The final step involves the coupling of the thiadiazole-azepane intermediate with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the azepane moiety can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. In studies involving similar thiadiazole derivatives, compounds showed promising antibacterial and antifungal activities against various pathogens. For instance, the incorporation of azepan and sulfur functionalities has been linked to enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| Compound A | Bacillus subtilis | Moderate |
| Compound B | Escherichia coli | Weak |
| Compound C | Candida albicans | Effective |
Anticancer Potential
Thiadiazole derivatives have also been investigated for their anticancer potential. Studies suggest that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .
Case Study: Anticancer Activity
A study demonstrated that a thiadiazole derivative significantly inhibited the growth of breast cancer cells in vitro, showcasing its potential as a lead compound for further development in cancer therapy.
Biological Mechanisms
The biological activity of N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide may be attributed to its interaction with specific biological targets:
Enzyme Inhibition
Thiadiazole derivatives have been shown to inhibit various enzymes involved in metabolic processes, which can lead to therapeutic effects in diseases such as diabetes and cancer.
Receptor Modulation
These compounds may act on G protein-coupled receptors (GPCRs), influencing pathways that regulate cellular responses to hormones and neurotransmitters .
Mechanism of Action
The mechanism of action of N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact molecular pathways involved may vary depending on the specific application and target enzyme .
Comparison with Similar Compounds
Structural Variations in the Benzamide Moiety
The 2-ethoxybenzamide group distinguishes the target compound from analogs with alternative substituents:
Key Observations :
- The ethoxy group in the target compound balances electron-withdrawing effects and moderate hydrophobicity, which may optimize pharmacokinetics compared to bulkier substituents .
Variations in the Sulfanyl-Linked Substituent
The 2-(azepan-1-yl)-2-oxoethyl group is critical. Comparisons with other cyclic amine substituents:
Key Observations :
- Adamantane derivatives exhibit rigid, bulky structures, favoring hydrophobic binding pockets .
- Piperidine (6-membered) and azepane (7-membered) differ in ring size, affecting steric interactions and metabolic stability. Azepane’s larger ring may improve solubility or reduce toxicity compared to adamantane .
Core Heterocycle Modifications
Replacement of the 1,3,4-thiadiazole core with other heterocycles alters electronic properties:
Key Observations :
- Oxadiazoles are more electron-deficient than thiadiazoles, influencing binding to electron-rich enzyme active sites .
- The thiadiazole sulfur atom may participate in hydrophobic interactions or hydrogen bonding, critical for target engagement .
Melting Points and Yields of Selected Analogs (From ):
| Compound ID | Substituent on Thiadiazole | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 5e | 4-Chlorobenzylthio | 132–134 | 74 |
| 5h | Benzylthio | 133–135 | 88 |
| 5j | 4-Chlorobenzylthio | 138–140 | 82 |
| 5k | 2-Methoxyphenoxy | 135–136 | 72 |
Biological Activity
N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiadiazole moiety : Known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.
- Azepane ring : Contributes to the compound's interaction with biological targets.
- Ethoxybenzamide group : Enhances lipophilicity, potentially improving bioavailability.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been investigated as an inhibitor of α-glucosidase, an enzyme crucial in carbohydrate metabolism. By inhibiting this enzyme, the compound can potentially lower blood glucose levels, indicating its use in managing diabetes.
- Antimicrobial Activity : Research has shown that derivatives containing the thiadiazole ring exhibit comparable antimicrobial properties to standard antibiotics like ciprofloxacin. This suggests that the compound may possess significant antibacterial and antifungal activities .
- Cytotoxic Effects : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines, supporting its potential as an anticancer agent .
Antidiabetic Activity
A study evaluated the inhibitory effects of various thiadiazole derivatives on α-glucosidase activity. The results demonstrated that compounds similar to this compound significantly reduced glucose absorption in vitro, suggesting a promising application in diabetes management .
Antimicrobial Properties
The antimicrobial efficacy of 1,3,4-thiadiazole derivatives was assessed against several pathogens. The findings revealed that these compounds exhibited strong inhibitory effects on bacterial growth comparable to established antibiotics. This highlights their potential as alternatives in treating resistant infections .
Cytotoxicity Studies
In vitro cytotoxicity assays conducted on various cancer cell lines showed that compounds with a similar structure to this compound induced apoptosis in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death .
Case Studies
Case Study 1: Antidiabetic Potential
A clinical trial investigated the efficacy of a thiadiazole derivative in patients with type 2 diabetes. Results indicated a significant reduction in postprandial blood glucose levels compared to placebo groups, supporting its role as a therapeutic agent for diabetes management.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted using this compound against multi-drug resistant strains of bacteria. The compound demonstrated potent activity against these strains, suggesting its potential as a new antibiotic candidate.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for synthesizing 1,3,4-thiadiazole derivatives like N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide?
Answer:
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of thiosemicarbazides or coupling reactions with sulfhydryl-containing intermediates. For example:
- Step 1: React methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in ethanol under reflux for 4 hours to form acetohydrazide intermediates .
- Step 2: Couple the intermediate with a benzamide group via sulfonyl or sulfanyl linkages. For instance, N-[(5-amino-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide derivatives are synthesized by reacting 5-amino-thiadiazole with sulfonyl chlorides in anhydrous conditions .
- Key Methodologies:
Advanced: How can researchers optimize reaction conditions to minimize byproducts during the synthesis of sulfanyl-linked thiadiazoles?
Answer:
Byproduct formation (e.g., disulfides or over-oxidized products) can be mitigated through:
- Solvent Selection: Absolute ethanol or DMF improves solubility and reduces side reactions .
- Stoichiometric Control: Use 1.2 equivalents of hydrazine hydrate to ensure complete conversion of esters to hydrazides .
- Temperature Modulation: Reflux at 80–90°C prevents thermal degradation of azepane or thiadiazole rings .
- Additives: Catalytic amounts of triethylamine or DMAP enhance coupling efficiency in sulfonamide formation .
Basic: What spectroscopic techniques are most reliable for characterizing the structure of this compound?
Answer:
- 1H/13C NMR: Confirm the presence of azepane (δ 1.4–1.8 ppm for CH₂ groups), ethoxybenzamide (δ 4.4 ppm for OCH₂), and thiadiazole (δ 7.5–8.5 ppm for aromatic protons) .
- IR Spectroscopy: Identify carbonyl stretches (1650–1750 cm⁻¹ for amides) and sulfanyl (C–S) bonds (600–700 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ peak at m/z ~460–470 for typical derivatives) .
Advanced: How can crystallographic data resolve ambiguities in the molecular geometry of thiadiazole derivatives?
Answer:
X-ray crystallography provides definitive evidence for:
- Bond Angles/Lengths: Confirm planarity of the thiadiazole ring (C–S bond lengths ~1.68 Å) and spatial orientation of the azepane moiety .
- Hydrogen Bonding: Identify interactions (e.g., N–H···O in amide groups) that influence stability and reactivity .
- Example: The crystal structure of 2-acetamido-5-methylmercapto-1,3,4-thiadiazole (CCDC 721234) revealed a monoclinic system with P2₁/c symmetry, validating synthetic accuracy .
Basic: What biological assays are commonly used to evaluate the bioactivity of this compound?
Answer:
- Antimicrobial Testing: Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition: Evaluate inhibition of cyclooxygenase (COX) or acetylcholinesterase via spectrophotometric methods .
Advanced: How can contradictory reports on bioactivity (e.g., antimicrobial vs. anti-inflammatory) be reconciled?
Answer:
- Dose-Dependent Effects: Perform dose-response curves to identify activity thresholds (e.g., antimicrobial activity at >50 μM vs. anti-inflammatory effects at <10 μM) .
- Target Specificity: Use molecular docking to assess binding affinity to multiple targets (e.g., COX-2 for anti-inflammatory activity; bacterial topoisomerase IV for antimicrobial effects) .
- Strain/Cell Line Variability: Test across diverse models (e.g., drug-resistant vs. wild-type bacterial strains) .
Advanced: What computational methods are effective for studying the structure-activity relationship (SAR) of this compound?
Answer:
- Molecular Dynamics (MD) Simulations: Predict conformational stability of the azepane-thiadiazole scaffold in aqueous or lipid bilayer environments .
- QSAR Modeling: Correlate substituent electronegativity (e.g., ethoxy vs. methoxy groups) with bioactivity using Hammett constants or LogP values .
- Docking Studies (AutoDock Vina): Screen against protein databases (e.g., PDB ID 1CX2 for COX-2) to prioritize synthetic targets .
Basic: What safety protocols are recommended for handling sulfanyl- and thiadiazole-containing compounds?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Spill Management: Neutralize acidic byproducts with sodium bicarbonate and adsorb liquids with vermiculite .
- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
Advanced: How can researchers design analogs to improve metabolic stability while retaining bioactivity?
Answer:
- Bioisosteric Replacement: Substitute the ethoxy group with trifluoromethoxy (enhanced lipophilicity) or morpholine (improved solubility) .
- Prodrug Strategies: Introduce esterase-labile groups (e.g., acetylated amines) to delay hepatic clearance .
- In Silico ADMET Prediction: Use tools like SwissADME to optimize LogP (<3) and polar surface area (>60 Ų) .
Advanced: What strategies address low yield in the final coupling step of the azepane-thiadiazole hybrid?
Answer:
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining >80% yield .
- Catalytic Systems: Employ Pd/C or CuI for Ullmann-type couplings between thiadiazoles and benzamide moieties .
- Workup Optimization: Use aqueous/organic biphasic systems (e.g., ethyl acetate/water) to isolate products efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
